

A Comprehensive Technical Guide to the Pharmacokinetics of WAY-100635

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Compound of Interest						
Compound Name:	WAY-100635 maleate					
Cat. No.:	B1314814	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, or N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridyl)cyclohexanecarboxamide, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] Its high affinity and selectivity have established it as a critical tool in neuroscience research, particularly as a radioligand for in vivo imaging studies of the 5-HT1A receptor system using Positron Emission Tomography (PET).[2] This technical guide provides an in-depth overview of the pharmacokinetics of WAY-100635, compiling essential data on its absorption, distribution, metabolism, and excretion (ADME), as well as its receptor binding characteristics. Detailed experimental protocols and visual representations of key processes are included to facilitate a comprehensive understanding for researchers and professionals in drug development.

Pharmacokinetic Profile

The pharmacokinetic properties of WAY-100635 have been characterized in both human and animal models. Following intravenous administration, it is rapidly cleared from the blood and plasma.[3] The compound readily crosses the blood-brain barrier, showing high uptake in brain regions rich in 5-HT1A receptors.[2][4]

Metabolism



WAY-100635 undergoes rapid metabolism, primarily to more polar compounds.[3] A significant metabolite, [O-methyl-11C]WAY-100634 (the descyclohexanecarbonyl analogue), has been identified in both monkeys and humans.[3] Notably, this metabolite also demonstrates high affinity for 5-HT1A receptors and alpha-1 adrenoceptors, which is a crucial consideration for the interpretation of PET imaging data.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data on the binding affinity and metabolism of WAY-100635.



Parameter	Value	Species	Assay	Reference
pIC50 (5-HT1A)	8.87	Rat	[3H]8-OH-DPAT displacement	[1]
IC50 (5-HT1A)	0.91 nM	Human	Radioligand binding	[5]
Ki (5-HT1A)	0.39 nM	Human	Radioligand binding	[5]
pA2 (5-HT1A)	9.71	Guinea-pig	Functional assay (ileum)	[1]
Kd ([3H]WAY- 100635)	0.10 nM	Rat	Radioligand binding	[6]
Kd ([3H]WAY- 100635)	1.1 nM	Human (post- mortem)	Autoradiography	[7]
Binding Affinity (D2L)	940 nM	In vitro (HEK cells)	Radioligand binding	[5]
Binding Affinity (D3)	370 nM	In vitro (HEK cells)	Radioligand binding	[5]
Binding Affinity (D4.2)	16 nM	In vitro (HEK cells)	Radioligand binding	[5]
EC50 (D4.4)	9.7 nM	In vitro (HEK cells)	Functional agonist assay	[5]

Table 1: Receptor Binding Affinity of WAY-100635



Species	Time Post- injection	Parent Compound (%)	Metabolite ([O- methyl- 11C]WAY- 100634)	Reference
Human	60 min	5%	Identified	[3]
Cynomolgus Monkey	60 min	40%	Identified	[3]

Table 2: In Vivo Metabolism of [O-methyl-11C]WAY-100635 in Plasma

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used in the pharmacokinetic characterization of WAY-100635.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of WAY-100635 for its target receptors.

Objective: To determine the binding affinity (IC50, Ki) of WAY-100635 for 5-HT1A receptors.

Materials:

- [3H]8-OH-DPAT (radioligand)
- WAY-100635 (unlabeled ligand)
- Rat hippocampal membranes (or other tissue/cell preparations rich in 5-HT1A receptors)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
- 96-well microplates
- Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
- Scintillation cocktail

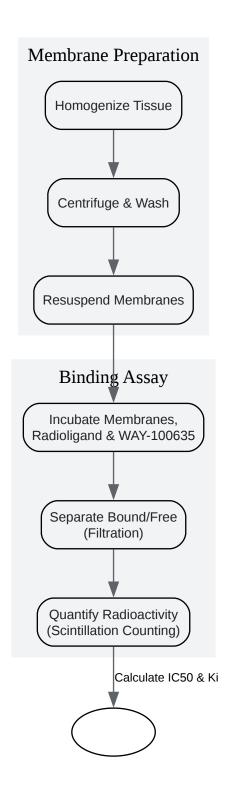


Liquid scintillation counter

Procedure:

- Membrane Preparation: Homogenize rat hippocampal tissue in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.[8]
- Assay Setup: In a 96-well plate, add the membrane preparation (50-120 μg protein), varying concentrations of unlabeled WAY-100635, and a fixed concentration of [3H]8-OH-DPAT.[8]
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[8]
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[8]
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the concentration of WAY-100635 that inhibits 50% of the specific binding of [3H]8-OH-DPAT (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.





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Radioligand Binding Assay Workflow

Positron Emission Tomography (PET) Imaging

Foundational & Exploratory





PET imaging with radiolabeled WAY-100635 allows for the in vivo quantification and localization of 5-HT1A receptors in the living brain.

Objective: To visualize and quantify the distribution of 5-HT1A receptors in the brain.

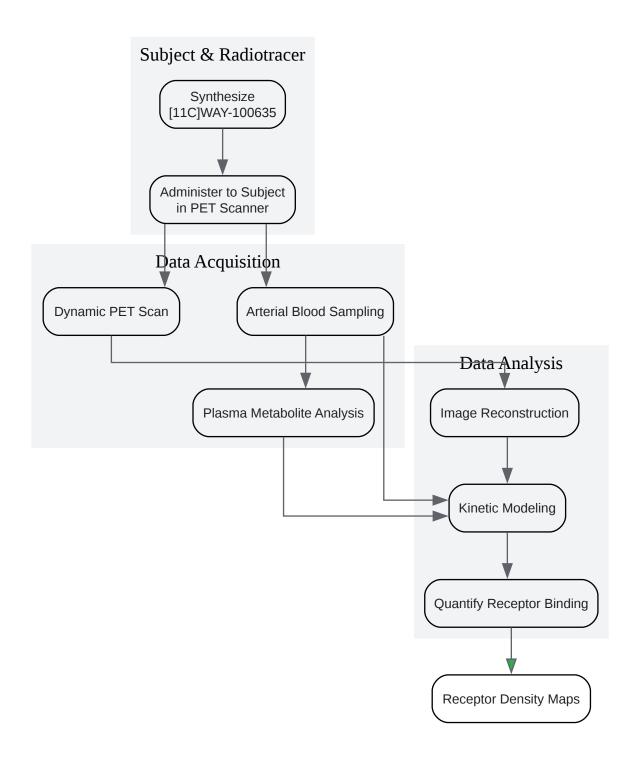
Materials:

- [11C]WAY-100635 (radiotracer)
- PET scanner
- Arterial blood sampling line (for input function measurement)
- Gamma counter
- HPLC system (for metabolite analysis)

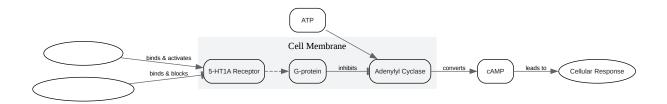
Procedure:

- Radiotracer Synthesis: Synthesize [11C]WAY-100635 with high specific activity.[9]
- Subject Preparation: Position the subject (human or animal) in the PET scanner.
- Radiotracer Injection: Administer a bolus injection of [11C]WAY-100635 intravenously.
- PET Data Acquisition: Acquire dynamic PET scan data over a period of time (e.g., 90-120 minutes).[10]
- Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma over time (the arterial input function).[9]
- Metabolite Analysis: Analyze plasma samples using HPLC to determine the fraction of unchanged [11C]WAY-100635 over time.[3]
- Image Reconstruction and Analysis: Reconstruct the PET data into a series of images. Using kinetic modeling that incorporates the arterial input function and metabolite data, calculate parameters such as the binding potential (BP), which reflects receptor density.









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